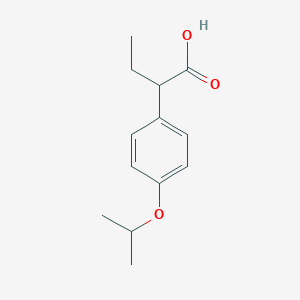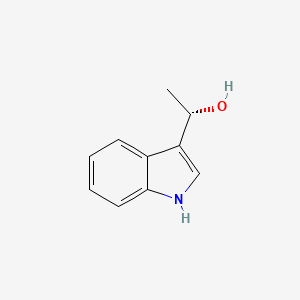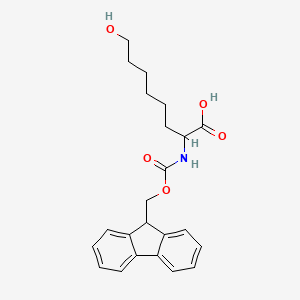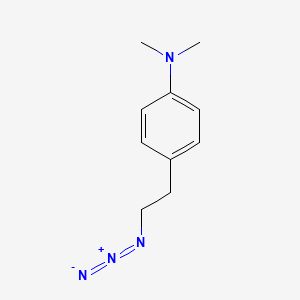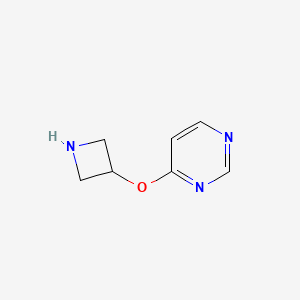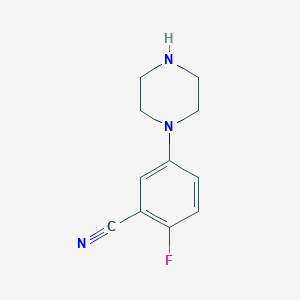
2-Fluoro-5-(piperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Fluoro-5-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluoro-5-nitrobenzonitrile with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-5-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The compound can also participate in condensation reactions with other aromatic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(piperazin-1-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Fluoro-5-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-(piperazin-1-yl)benzonitrile: This compound has a similar structure but differs in the position of the fluorine atom.
2-Fluoro-5-(piperazin-1-yl)benzamide: This compound has an amide group instead of a nitrile group.
2-Fluoro-5-(piperazin-1-yl)benzaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-fluoro-5-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12FN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
ULJNNPVXBIJGED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


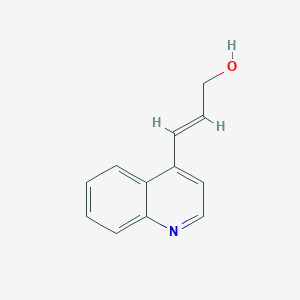
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)

![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
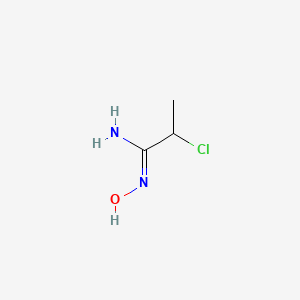
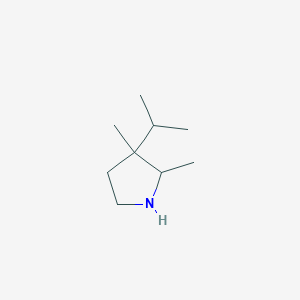
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)
![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)
